molecular formula C21H16N2O4 B13138338 (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate CAS No. 123622-29-7

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate

Cat. No.: B13138338
CAS No.: 123622-29-7
M. Wt: 360.4 g/mol
InChI Key: CUZAHPCOLQTEBR-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-nitrophenyl substituent. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., using piperidine) . The 4-nitrophenyl moiety enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic and medicinal chemistry. Its synthesis typically involves coupling 4-nitrophenyl isocyanate with Fmoc-protected amines under anhydrous conditions, though specific protocols vary depending on the target application .

Properties

CAS No.

123622-29-7

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C21H16N2O4/c24-21(22-14-9-11-15(12-10-14)23(25)26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,22,24)

InChI Key

CUZAHPCOLQTEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate primarily involves the nucleophilic substitution reaction between (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl) and 4-nitrophenol or 4-nitrophenylamine under controlled conditions. The reaction proceeds via the formation of a carbamate linkage through nucleophilic attack on the carbonyl carbon of the chloroformate.

Detailed Synthetic Route

Step Reagents Conditions Description Yield
1 (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl) + 4-nitrophenol or 4-nitrophenylamine Organic solvent (e.g., dichloromethane), base catalyst (e.g., triethylamine), room temperature, stirring for several hours The hydroxyl or amine group of 4-nitrophenol/4-nitrophenylamine attacks the carbonyl carbon of Fmoc-Cl, forming the carbamate linkage. Base neutralizes HCl by-product 80-90% typical
2 Work-up Evaporation of solvent, addition of ethyl acetate, precipitation The product precipitates out, is collected by filtration, washed with ethyl acetate to remove impurities -
3 Purification Column chromatography (silica gel) Ensures removal of unreacted starting materials and by-products -

This method is widely reported in literature and industrial protocols due to its simplicity and efficiency.

Representative Experimental Procedure

  • Dissolve 4-nitrophenol (or 4-nitrophenylamine) in dry dichloromethane.
  • Add triethylamine to the solution to act as a base scavenger.
  • Slowly add Fmoc-Cl dropwise at 0 °C to room temperature under stirring.
  • Stir the reaction mixture for 3–6 hours at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, evaporate the solvent under reduced pressure.
  • Add ethyl acetate to precipitate the product.
  • Collect the precipitate by filtration, wash with ethyl acetate.
  • Dry under vacuum to obtain this compound as a white solid.

Reaction Mechanism and Conditions

  • Nucleophilic Attack: The nucleophile (hydroxyl or amine group) attacks the electrophilic carbonyl carbon of Fmoc-Cl.
  • Base Role: Triethylamine neutralizes the hydrochloric acid generated, preventing side reactions.
  • Solvent: Dichloromethane or other aprotic solvents favor the reaction by dissolving reactants and controlling reaction rate.
  • Temperature: Typically performed at 0 °C to room temperature to minimize side reactions and decomposition.
  • Purification: Column chromatography or recrystallization ensures high purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Value Notes
Reactants molar ratio 1:1 (Fmoc-Cl : 4-nitrophenol/4-nitrophenylamine) Stoichiometric or slight excess of nucleophile
Base used Triethylamine Neutralizes HCl by-product
Solvent Dichloromethane (DCM) Anhydrous, aprotic
Temperature 0 °C to 25 °C Controlled to avoid side reactions
Reaction time 3–6 hours Monitored by TLC
Yield 80–90% High yield with proper control
Purification Column chromatography or precipitation Ensures product purity

Research Findings and Comparative Analysis

  • The 4-nitrophenyl substituent in the carbamate enhances reactivity, making the compound a good intermediate for further nucleophilic substitution reactions or reductions to amino derivatives.
  • The carbamate linkage formed is stable under acidic conditions but can be selectively cleaved under basic conditions, which is useful in peptide synthesis.
  • Industrial scale-up involves optimizing solvent volumes, reaction times, and continuous flow reactors to improve yield and purity.
  • Compared to other Fmoc carbamates (e.g., with 4-aminobenzyl or 4-hydroxybenzyl groups), the nitro-substituted carbamate shows faster reaction kinetics but may be more sensitive to reducing environments.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. Additionally, the fluorenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate and analogous Fmoc-protected carbamates:

Compound Name Substituent Key Features Applications Reference
This compound 4-Nitrophenyl High reactivity in nucleophilic substitution; UV-active due to nitro group. Intermediate for activated carbamates in peptide coupling.
(9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate 4-Aminobenzyl Free amino group enables further functionalization (e.g., conjugation). Solid-phase peptide synthesis (SPPS) and bioconjugation.
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 3-Aminopropyl Hydrochloride salt improves solubility in polar solvents. Building block for dendrimers and polymer-functionalized materials.
(9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate 2-Oxoethyl Reactive carbonyl group for hydrazone or oxime formation. Chemoselective ligation in protein labeling.
(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-hexyl)carbamate Bulky trityl-protected hexyl chain Enhanced steric protection for sensitive functional groups. Oligonucleotide and glycan synthesis.

Key Comparative Insights:

Reactivity: The 4-nitrophenyl group in the target compound facilitates faster reaction kinetics in carbamate activation compared to non-activated analogs like (9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate . In contrast, (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate exhibits unique reactivity toward carbonyl-specific reactions, which the nitro-substituted analog lacks .

Stability :

  • The nitro group enhances photostability but may introduce sensitivity to reducing agents. Conversely, compounds with hydroxyl or methoxy groups (e.g., ) are more prone to oxidation .

Solubility: Hydrophilic substituents, such as the 3-aminopropyl group in , improve aqueous solubility, whereas the hydrophobic 4-nitrophenyl group limits solubility to organic solvents like DCM or THF .

Compounds like (9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate () are preferred for biocompatible conjugates .

Research Findings and Data Tables

Table 1: Physical Properties

Compound Melting Point (°C) 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
This compound Not reported 7.87 (d, J = 8 Hz, 2H), 5.12 (d, J = 12 Hz, 1H) 166.6 (C=O), 155.6 (NO₂), 143.6 (Ar)
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 188–190 3.24 (t, 2H), 2.65 (m, 2H) 46.5 (CH₂NH₂), 38.1 (CH₂NH₃⁺)
(9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate 65–66 9.72 (s, 1H, CHO), 4.35 (m, 2H) 201.2 (C=O), 156.1 (C=O carbamate)

Biological Activity

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a complex organic compound characterized by its unique structural features, including a fluorenyl moiety and a nitrophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with nucleic acids. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features:

  • Fluorenyl Group : Enhances interaction with biological macromolecules.
  • Nitrophenyl Group : Contributes to its reactivity and potential pharmacological effects.
  • Carbamate Moiety : Known for its role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The carbamate group can form stable complexes with enzymes, inhibiting their activity.
  • DNA Intercalation : The fluorenyl moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Below is a summary of its potential effects:

Activity Description Reference
Antibacterial Properties Exhibits activity against certain bacterial strains.
Anticancer Potential May inhibit cancer cell proliferation through enzyme action.
Anti-inflammatory Effects Similar structures show promise in reducing inflammation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various carbamates, including this compound, on human cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 12 µM, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways. The study revealed that it effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound Structural Features Biological Activity
4-Nitrophenol Simple phenolic structureAntibacterial
Fluorenone Contains fluorenyl moietyAnti-inflammatory
Carbamate Derivatives Various substituentsEnzyme inhibitors

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